2-Hydroxyethyl 2H-pyran-4-carboxylate
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Overview
Description
2-Hydroxyethyl 2H-pyran-4-carboxylate is a chemical compound that belongs to the class of pyran derivatives. Pyrans are six-membered oxygen-containing heterocycles that have garnered significant interest due to their broad spectrum of biological and pharmaceutical properties. The 2H-pyran ring structure is a common motif in many natural products and synthetic compounds, making it a valuable target for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl 2H-pyran-4-carboxylate typically involves multicomponent reactions (MCRs), which are known for their high efficiency, atom economy, and green reaction conditions. One common synthetic route involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis .
Industrial Production Methods
Industrial production methods for pyran derivatives, including this compound, often rely on scalable and cost-effective processes. These methods may include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product. The choice of catalysts and reaction conditions is optimized to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyethyl 2H-pyran-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the pyran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various substituted pyrans, carboxylic acids, alcohols, and ketones. These products can serve as intermediates for further chemical transformations or as final compounds with specific biological activities.
Scientific Research Applications
2-Hydroxyethyl 2H-pyran-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It serves as a probe for studying biological processes and as a precursor for bioactive compounds.
Medicine: The compound has potential therapeutic applications due to its biological activities, including antimicrobial, antiviral, and anticancer properties.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxyethyl 2H-pyran-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The presence of the hydroxyethyl and carboxylate groups allows the compound to form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Hydroxyethyl 2H-pyran-4-carboxylate include other pyran derivatives such as:
- 2H-chromenes
- Pyran-2-ones
- Pyran-4-ones
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The hydroxyethyl group enhances its solubility and ability to form hydrogen bonds, while the carboxylate group provides additional sites for chemical modification and interaction with biological targets.
Properties
Molecular Formula |
C8H10O4 |
---|---|
Molecular Weight |
170.16 g/mol |
IUPAC Name |
2-hydroxyethyl 2H-pyran-4-carboxylate |
InChI |
InChI=1S/C8H10O4/c9-3-6-12-8(10)7-1-4-11-5-2-7/h1-2,4,9H,3,5-6H2 |
InChI Key |
BWKQSMTVGCYPDM-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C=CO1)C(=O)OCCO |
Origin of Product |
United States |
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